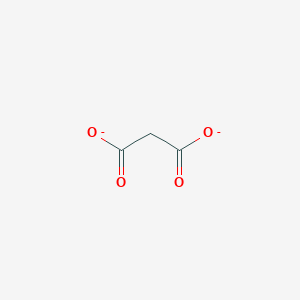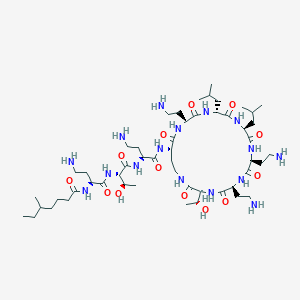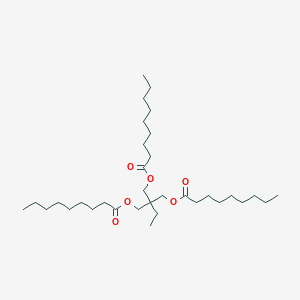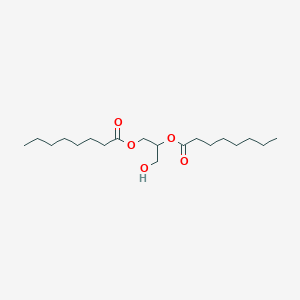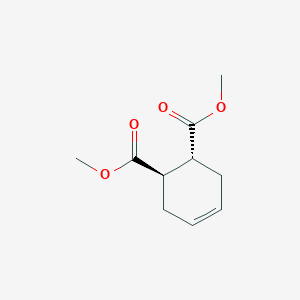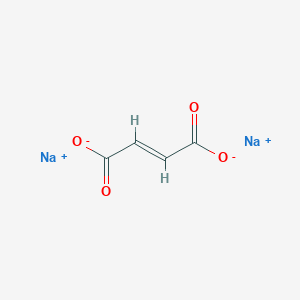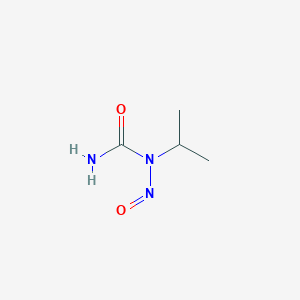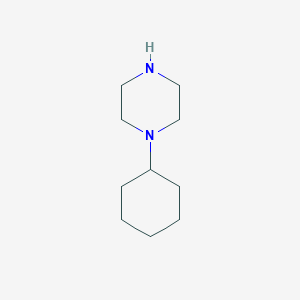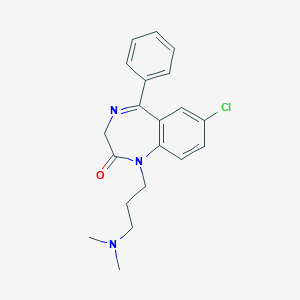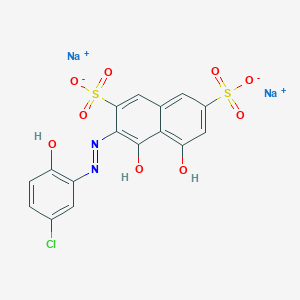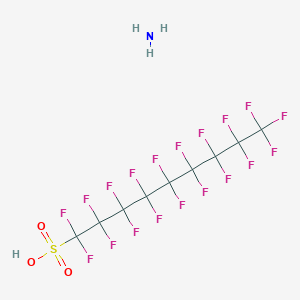
Ammonium nonadecafluorononanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium nonadecafluorononanesulphonate (ANFS) is a fluorinated surfactant that has gained significant attention in the scientific community due to its unique properties. It is a highly stable compound that is resistant to heat, acids, and bases, making it suitable for use in various applications. ANFS is synthesized using a complex chemical process that involves several steps.
Wissenschaftliche Forschungsanwendungen
Ammonium nonadecafluorononanesulphonate has several scientific research applications due to its unique properties. It is commonly used as a surfactant in various analytical techniques such as capillary electrophoresis, chromatography, and mass spectrometry. Ammonium nonadecafluorononanesulphonate can also be used as a dispersant in the production of nanoparticles and as a stabilizer in emulsions. Additionally, Ammonium nonadecafluorononanesulphonate has been used as a corrosion inhibitor in the oil and gas industry.
Wirkmechanismus
Ammonium nonadecafluorononanesulphonate acts as a surfactant by reducing the surface tension between two immiscible phases. It does this by adsorbing onto the surface of the phases and forming a monolayer. The monolayer reduces the interfacial tension between the phases, allowing them to mix more easily. Ammonium nonadecafluorononanesulphonate has a unique structure that allows it to form a stable monolayer, even in harsh conditions.
Biochemische Und Physiologische Effekte
Ammonium nonadecafluorononanesulphonate has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects on living organisms. However, it is important to note that Ammonium nonadecafluorononanesulphonate has not been extensively studied in vivo, and more research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ammonium nonadecafluorononanesulphonate has several advantages for use in lab experiments. It is highly stable and resistant to heat, acids, and bases, making it suitable for use in harsh conditions. Ammonium nonadecafluorononanesulphonate is also a highly effective surfactant and can reduce the surface tension between two immiscible phases to a greater extent than other surfactants. However, Ammonium nonadecafluorononanesulphonate is relatively expensive compared to other surfactants, which can limit its use in some experiments.
Zukünftige Richtungen
Ammonium nonadecafluorononanesulphonate has several potential future directions for research. One area of interest is the use of Ammonium nonadecafluorononanesulphonate as a dispersant in the production of nanoparticles. Ammonium nonadecafluorononanesulphonate has been shown to be highly effective at stabilizing nanoparticles and preventing agglomeration. Another area of interest is the use of Ammonium nonadecafluorononanesulphonate as a corrosion inhibitor in the oil and gas industry. Ammonium nonadecafluorononanesulphonate has shown promise in reducing the corrosion of metal surfaces, which could lead to significant cost savings for the industry. Additionally, more research is needed to fully understand the effects of Ammonium nonadecafluorononanesulphonate on living organisms and to determine its potential as a drug delivery system.
Synthesemethoden
Ammonium nonadecafluorononanesulphonate is synthesized using a complex chemical process that involves several steps. The first step involves the reaction of perfluorooctanesulfonyl fluoride (POSF) with ammonia to form perfluorooctanesulfonamide (PFOSA). The PFOSA is then reacted with potassium fluoride to form potassium nonadecafluorononanesulphonate (KNFS). Finally, KNFS is reacted with ammonium chloride to form Ammonium nonadecafluorononanesulphonate.
Eigenschaften
CAS-Nummer |
17202-41-4 |
|---|---|
Produktname |
Ammonium nonadecafluorononanesulphonate |
Molekularformel |
C9H4F19NO3S |
Molekulargewicht |
567.1676208 |
IUPAC-Name |
azane;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonic acid |
InChI |
InChI=1S/C9HF19O3S.H3N/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31;/h(H,29,30,31);1H3 |
InChI-Schlüssel |
CCLOSADEZDSARB-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F.N |
Kanonische SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F.N |
Andere CAS-Nummern |
17202-41-4 |
Piktogramme |
Acute Toxic; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



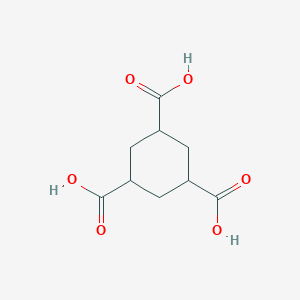
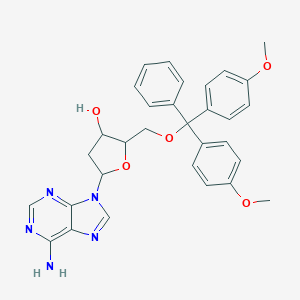
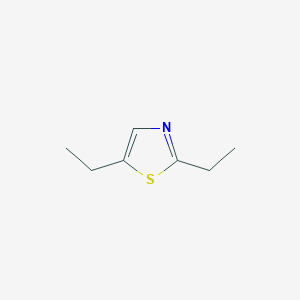
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
